molecular formula C21H17FN4O2S B2454793 N-(4-fluorophenyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 941949-07-1

N-(4-fluorophenyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

Cat. No.: B2454793
CAS No.: 941949-07-1
M. Wt: 408.45
InChI Key: KRCSOZSRVXCCLF-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C21H17FN4O2S and its molecular weight is 408.45. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Thiazolopyridazine Derivatives :

    • Research has been conducted on the synthesis of novel thiazolopyridazine derivatives, demonstrating the versatility of these compounds in chemical synthesis and their potential for further modification and application in various fields (Sunder & Maleraju, 2013).
  • Facile Synthesis of SSR180575 :

    • A novel synthesis approach for the translocator protein ligand SSR180575 was developed, showcasing the potential of related compounds in molecular imaging of conditions such as glioma (Cheung et al., 2014).
  • Synthesis of [1,3]Thiazolo[4,5-d]pyridazin-4(5H)-ones :

    • The synthesis of a series of [1,3]thiazolo[4,5-d]pyridazin-4(5H)-ones was accomplished, revealing the structural diversity and potential biological activities of these compounds (Demchenko et al., 2012).

Biological Evaluation and Applications

  • Antimicrobial Properties :

    • Studies have demonstrated that thiazolopyridazine derivatives exhibit broad-spectrum antibacterial activity, with some compounds displaying significant inhibitory effects on bacterial growth, indicating their potential as antimicrobial agents (Faidallah et al., 2013).
  • Anticancer Activity :

    • Certain thiazolopyrimidine derivatives were synthesized and screened for their anticancer activity, revealing the importance of specific structural features in enhancing their efficacy against cancer cell lines (Selvam et al., 2012).
  • Anti-Inflammatory and Antinociceptive Activity :

    • Some thiazolopyrimidine derivatives were found to possess significant anti-inflammatory and antinociceptive activities, highlighting their potential therapeutic applications in treating inflammation and pain (Alam et al., 2010).
  • Src Kinase Inhibitory and Anticancer Activities :

    • N-benzyl-substituted acetamide derivatives containing thiazole were synthesized and evaluated for Src kinase inhibitory and anticancer activities, showing promise in cancer treatment (Fallah-Tafti et al., 2011).

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[2-methyl-7-(4-methylphenyl)-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN4O2S/c1-12-3-5-14(6-4-12)18-20-19(23-13(2)29-20)21(28)26(25-18)11-17(27)24-16-9-7-15(22)8-10-16/h3-10H,11H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRCSOZSRVXCCLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C3=C2SC(=N3)C)CC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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